molecular formula C10H10N2O4 B14840665 Methyl 2-(acetylamino)-6-formylisonicotinate

Methyl 2-(acetylamino)-6-formylisonicotinate

Cat. No.: B14840665
M. Wt: 222.20 g/mol
InChI Key: LBDMMIYRYDOUJE-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-6-formylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of an acetylamino group and a formyl group attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-6-formylisonicotinate typically involves the acetylation of 2-amino-6-formylisonicotinic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterification reagent. The process may require a catalyst such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-6-formylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(Acetylamino)-6-carboxyisonicotinic acid.

    Reduction: Methyl 2-(acetylamino)-6-hydroxymethylisonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetylamino)-6-formylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetylamino)-6-formylisonicotinate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(amino)-6-formylisonicotinate
  • Methyl 2-(acetylamino)-4-formylisonicotinate
  • Methyl 2-(acetylamino)-6-carboxyisonicotinate

Uniqueness

Methyl 2-(acetylamino)-6-formylisonicotinate is unique due to the specific positioning of the acetylamino and formyl groups on the isonicotinate framework. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-acetamido-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C10H10N2O4/c1-6(14)11-9-4-7(10(15)16-2)3-8(5-13)12-9/h3-5H,1-2H3,(H,11,12,14)

InChI Key

LBDMMIYRYDOUJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)C(=O)OC

Origin of Product

United States

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